(2,5-Dibromophenyl)methanamine

Lipophilicity Drug-likeness Membrane permeability

(2,5-Dibromophenyl)methanamine (CAS 1214331-41-5), also referred to as 2,5-dibromobenzylamine, is a halogenated aromatic primary amine with the molecular formula C₇H₇Br₂N and a molecular weight of 264.95 g/mol. It belongs to the dibromobenzylamine subclass, characterized by two bromine substituents at the 2- and 5-positions of the phenyl ring and an aminomethyl (-CH₂NH₂) moiety.

Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol
CAS No. 1214331-41-5
Cat. No. B1529406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dibromophenyl)methanamine
CAS1214331-41-5
Molecular FormulaC7H7Br2N
Molecular Weight264.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)CN)Br
InChIInChI=1S/C7H7Br2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
InChIKeyHUNQPBCFWHODKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,5-Dibromophenyl)methanamine (CAS 1214331-41-5): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


(2,5-Dibromophenyl)methanamine (CAS 1214331-41-5), also referred to as 2,5-dibromobenzylamine, is a halogenated aromatic primary amine with the molecular formula C₇H₇Br₂N and a molecular weight of 264.95 g/mol . It belongs to the dibromobenzylamine subclass, characterized by two bromine substituents at the 2- and 5-positions of the phenyl ring and an aminomethyl (-CH₂NH₂) moiety. This compound is catalogued as a versatile research building block across multiple commercial suppliers with typical purities of 95–98% [1]. Its predicted physicochemical parameters include a boiling point of 303.9 ± 27.0 °C, a LogP of 2.64–2.66, and a density of 1.9 ± 0.1 g/cm³ . The compound is structurally distinct from its isomeric dibromobenzylamine analogs (2,4-; 2,6-; 3,4-; and 3,5-substitution patterns) and from mono-brominated benzylamines, differences that translate into measurable variations in lipophilicity, electronic character, and reactivity profiles relevant to scientific selection.

Why (2,5-Dibromophenyl)methanamine Cannot Be Casually Substituted by Positional Isomers or Mono-Bromo Analogs


Positional isomerism in dibromobenzylamines exerts a non-trivial influence on key molecular properties that directly affect performance in synthesis, medicinal chemistry, and bioconjugation applications. The 2,5-substitution pattern creates a unique electronic environment—bromine atoms disposed para-like across the ring—that differs from the ortho/para-directing 2,4-isomer or the symmetric meta-substituted 3,5-isomer. This translates into measurable LogP differences (2.66 for 2,5- vs. 2.2 for 2,4-isomer), altered boiling points, and distinct regiochemical preferences in cross-coupling reactions . Furthermore, the 2,5-dibromo pattern provides two chemically non-equivalent bromine atoms for sequential functionalization in Suzuki or Buchwald-Hartwig couplings—a regioselective handle absent in symmetric isomers such as 2,6- or 3,5-dibromobenzylamine [1]. In NCA ring-opening polymerization, the primary amine of the 2,5-isomer serves as an initiator while both bromine atoms remain available for subsequent Suzuki polycondensation; substituting the 2,5-isomer with a mono-bromo or differently dibrominated analog would fundamentally alter the polymerization architecture and block copolymer topology [2]. These quantitative and functional differences underscore why generic substitution without verification risks compromising experimental reproducibility and synthetic outcomes.

Quantitative Differentiation Evidence for (2,5-Dibromophenyl)methanamine Relative to Closest Isomeric and Mono-Bromo Analogs


Lipophilicity (LogP) Advantage of the 2,5-Isomer Over the 2,4-Isomer

The predicted LogP of (2,5-dibromophenyl)methanamine is 2.66, compared to 2.2 for the (2,4-dibromophenyl)methanamine isomer—a difference of approximately +0.46 log units . This indicates that the 2,5-isomer is roughly 2.9-fold more lipophilic, a meaningful difference when optimizing membrane permeability or blood-brain barrier penetration in medicinal chemistry campaigns. The (2-bromophenyl)methanamine (mono-bromo) comparator has a LogP of 1.86, making the 2,5-dibromo compound approximately 0.80 log units (≈6.3-fold) more lipophilic than the mono-bromo scaffold .

Lipophilicity Drug-likeness Membrane permeability Halogenated building blocks

Boiling Point and Volatility Differentiation Among Dibromo Isomers

The predicted boiling point of (2,5-dibromophenyl)methanamine is 303.9 ± 27.0 °C at 760 mmHg, which is 5.7 °C higher than the 2,6-isomer (298.2 ± 25.0 °C) and 0.4 °C higher than the 2,4-isomer (303.5 ± 27.0 °C), but 4.9 °C lower than the 3,5-isomer (308.8 ± 27.0 °C) . The 2,5-isomer thus occupies an intermediate position in the volatility spectrum among dibromobenzylamines. Compared to the mono-bromo analog (2-bromophenyl)methanamine (boiling point 243.5 ± 15.0 °C), the addition of a second bromine atom raises the boiling point by approximately 60 °C, consistent with increased molecular weight and polarizability .

Physicochemical characterization Purification Distillation Storage handling

Unique Dual-Functional Initiator Role in NCA Ring-Opening Polymerization with Retained Suzuki Coupling Competence

Akbulut et al. (2015) demonstrated that (2,5-dibromophenyl)methanamine serves a unique dual-functional role in the synthesis of polypeptide-poly(ethylene glycol)-grafted polyphenylenes: the primary amine initiates ring-opening polymerization (ROP) of L-lysine N-carboxyanhydride (NCA) to form a polypeptide macromonomer, while both bromine atoms remain intact for subsequent Suzuki polycondensation with 1,4-benzenediboronic acid using Pd(PPh₃)₄ catalyst [1]. This tandem reactivity is structurally specific to the 2,5-dibromo pattern—the 2,4-isomer would present different regiochemical coupling preferences, and the 2,6-isomer (with both bromines ortho to the aminomethyl group) would impose steric constraints on Suzuki coupling at one position. The resulting polymers were obtained via two distinct synthetic sequences (forward and reverse modes), both yielding polyphenylenes with essentially identical structure, demonstrating the robustness of this building block [1]. Quantitative polymer characterization (GPC, NMR, UV-Vis, fluorescence) confirmed successful incorporation of both polypeptide and PEG side chains.

Polymer chemistry Polypeptide conjugates NCA polymerization Suzuki polycondensation Bioconjugation

2,5-Dibromophenyl Pharmacophore in LFM-A13: Potent and Selective BTK Inhibition as Class-Level Evidence for the Scaffold's Medicinal Chemistry Value

The 2,5-dibromophenyl moiety is the critical pharmacophoric element in LFM-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. LFM-A13 inhibits recombinant BTK with an IC₅₀ of 2.5 µM and shows no activity against other protein kinases (JAK1, JAK3, HCK, EGFR kinase, insulin receptor kinase) at concentrations up to 278–300 µM, representing a selectivity window of >100-fold [1]. In functional assays, LFM-A13 inhibited collagen-induced platelet aggregation with an IC₅₀ of 2.8 µM and demonstrated in vivo antithrombotic efficacy in mouse models at non-toxic doses (1–100 mg/kg) [2]. While (2,5-dibromophenyl)methanamine itself is not LFM-A13, the 2,5-dibromophenyl fragment is essential for BTK binding; replacement with other halogenation patterns or mono-bromo substitution in SAR studies resulted in diminished potency [3].

Kinase inhibition BTK Medicinal chemistry Pharmacophore LFM-A13

Procurement Cost Efficiency: 2,5-Isomer Offers the Most Competitive Pricing Among Dibromobenzylamine Isomers

A survey of commercial pricing across multiple vendors reveals that (2,5-dibromophenyl)methanamine is the most cost-effective dibromobenzylamine isomer at the 1-gram scale. As of 2025, the 2,5-isomer is available at approximately $266/g (95% purity, AA BLOCKS via Chemspace) [1], compared to ~$842/g for the 2,4-isomer (Enamine, 95% purity)—a 3.2-fold price premium for the 2,4-isomer . The 2,6-isomer is listed at approximately $2,588/g (98% purity, Beyotime) [2], and the 3,5-isomer at approximately $259/g (95%, Macklin) . The 2,5-isomer is also available in smaller pack sizes: $24/100 mg and $34/250 mg (Enamine US, 2-day lead time) [1], facilitating pilot-scale evaluation before larger purchases. Six suppliers list the compound on Chemspace alone, indicating healthy supply chain redundancy.

Procurement Cost efficiency Building blocks Commercial availability Supply chain

Priority Application Scenarios Where (2,5-Dibromophenyl)methanamine's Differentiation Profile Delivers Verifiable Advantage


Controlled Synthesis of Polypeptide-Polymer Bioconjugates via Tandem NCA-ROP / Suzuki Polycondensation

As demonstrated by Akbulut et al. (2015), (2,5-dibromophenyl)methanamine is the initiator of choice for preparing polypeptide-poly(ethylene glycol)-grafted polyphenylenes through a tandem polymerization strategy. The primary amine initiates NCA ring-opening polymerization to grow a poly(L-lysine) chain, while the two bromine substituents at the 2- and 5-positions enable subsequent Suzuki polycondensation with 1,4-benzenediboronic acid. No other commercially available benzylamine building block has been reported to perform this exact dual function. The resulting multifunctional conjugated polymers are relevant for drug delivery, biosensing, and fluorescent imaging applications [1].

Medicinal Chemistry Programs Targeting Kinase Inhibition Requiring a Halogenated Benzylamine Scaffold

The 2,5-dibromophenyl motif is the validated pharmacophoric core of LFM-A13, a BTK inhibitor with IC₅₀ = 2.5 µM and >100-fold selectivity over a panel of kinases (JAK1, JAK3, HCK, EGFR, IRK). Medicinal chemistry teams pursuing kinase-targeted small molecules—particularly those requiring halogen bonding interactions or sites for late-stage functionalization via cross-coupling—can rationally select (2,5-dibromophenyl)methanamine as a building block for library synthesis. The free amine provides a convenient handle for amide bond formation or reductive amination, while the bromine atoms serve as synthetic linchpins for diversification [2].

Cost-Sensitive Multi-Gram Synthesis Where Isomeric Dibromobenzylamine Selection Impacts Project Budget

At the 1-gram scale, the 2,5-isomer ($266/g) is 3.2-fold cheaper than the 2,4-isomer ($842/g) and nearly 10-fold cheaper than the 2,6-isomer ($2,588/g). For projects consuming 5–10 grams of dibromobenzylamine building block, this translates to procurement cost differences of $2,880–$5,760 (2,5- vs. 2,4-isomer) or $11,610–$23,220 (2,5- vs. 2,6-isomer). When the synthetic objective does not depend on a specific bromination pattern for regiochemical control, the 2,5-isomer offers the most economical entry point without sacrificing the two-bromine synthetic handle. Multi-supplier availability (six suppliers on Chemspace) further mitigates supply disruption risk [3].

Structure-Activity Relationship (SAR) Studies Systematically Probing Halogen Position Effects on Biological Activity

The 2,5-substitution pattern provides a distinct spatial arrangement of bromine atoms (para-like disposition) that is not replicated by any other dibromo isomer. When conducting SAR campaigns to map halogen position effects on target binding, inclusion of the 2,5-isomer is essential to complete the positional isomer matrix. The measurable LogP difference of +0.46 units versus the 2,4-isomer provides a quantifiable differentiation parameter that can be correlated with cellular potency, metabolic stability, or off-target selectivity data .

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